molecular formula C10H8BrNO2S B1371587 1-(benzenesulfonyl)-3-bromo-1H-pyrrole CAS No. 1192217-75-6

1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Cat. No.: B1371587
CAS No.: 1192217-75-6
M. Wt: 286.15 g/mol
InChI Key: TZJNJSNVXSVBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a benzenesulfonyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole typically involves the sulfonylation of a pyrrole derivative followed by bromination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(benzenesulfonyl)-3-aminopyrrole, while oxidation can produce 1-(benzenesulfonyl)-3-pyrrolesulfonic acid .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole is unique due to the presence of both the benzenesulfonyl and bromine substituents, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJNJSNVXSVBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzenesulfonyl)-3-bromo-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(benzenesulfonyl)-3-bromo-1H-pyrrole
Reactant of Route 3
1-(benzenesulfonyl)-3-bromo-1H-pyrrole
Reactant of Route 4
1-(benzenesulfonyl)-3-bromo-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(benzenesulfonyl)-3-bromo-1H-pyrrole
Reactant of Route 6
1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.